molecular formula C₁₂H₆Cl₆O₂ B1146342 12-Keto Dieldrin CAS No. 52745-99-0

12-Keto Dieldrin

Cat. No.: B1146342
CAS No.: 52745-99-0
M. Wt: 394.89
InChI Key:
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Preparation Methods

12-Keto Dieldrin can be synthesized by reacting Dieldrin with benzoyl peroxide . . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade benzoyl peroxide and Dieldrin under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

12-Keto Dieldrin undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize this compound to form more oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound back to Dieldrin or other less oxidized forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms in this compound are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.

Major Products Formed:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Dieldrin or partially reduced derivatives.

    Substitution: Halogen-substituted derivatives of this compound.

Mechanism of Action

12-Keto Dieldrin exerts its effects primarily through its interaction with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptors, inhibiting the normal function of these receptors and leading to uncontrolled neuronal firing . This results in paralysis and eventual death of the insect. The compound’s high affinity for GABA receptors makes it a potent insecticide.

Comparison with Similar Compounds

12-Keto Dieldrin is closely related to other organochlorine insecticides such as Dieldrin, Aldrin, and Endrin . These compounds share similar structures and modes of action but differ in their specific chemical properties and environmental persistence.

Uniqueness of this compound: this compound’s unique feature is the presence of a carbonyl group, which distinguishes it from its parent compound Dieldrin and other related compounds. This structural difference influences its chemical reactivity and environmental behavior.

Properties

IUPAC Name

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKTAHLUABTPM-IFQIWKIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857906
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52745-99-0
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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